molecular formula C8H6N2O3 B12841941 3-Hydroxy-4-methyl-2-nitrobenzonitrile

3-Hydroxy-4-methyl-2-nitrobenzonitrile

Cat. No.: B12841941
M. Wt: 178.14 g/mol
InChI Key: MDJCVWSQIZTJOE-UHFFFAOYSA-N
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Description

3-Hydroxy-4-methyl-2-nitrobenzonitrile is a substituted benzonitrile derivative with the molecular formula C₈H₆N₂O₃ and a molecular weight of 178.15 g/mol. Its structure features a benzene ring substituted with a cyano group (-CN) at position 1, a nitro group (-NO₂) at position 2, a hydroxyl group (-OH) at position 3, and a methyl group (-CH₃) at position 4 (see Figure 1).

This compound’s functional groups contribute to its chemical reactivity and physical properties. The nitro group is a strong electron-withdrawing group, influencing the ring’s electronic distribution and stability, while the hydroxyl group introduces hydrogen-bonding capability, enhancing solubility in polar solvents. The methyl group adds steric bulk and moderate hydrophobicity.

Properties

Molecular Formula

C8H6N2O3

Molecular Weight

178.14 g/mol

IUPAC Name

3-hydroxy-4-methyl-2-nitrobenzonitrile

InChI

InChI=1S/C8H6N2O3/c1-5-2-3-6(4-9)7(8(5)11)10(12)13/h2-3,11H,1H3

InChI Key

MDJCVWSQIZTJOE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C=C1)C#N)[N+](=O)[O-])O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-4-methyl-2-nitrobenzonitrile typically involves the nitration of 4-methylbenzonitrile followed by hydroxylation. One common method is the reaction of 4-methylbenzonitrile with nitric acid to introduce the nitro group, followed by treatment with a hydroxylating agent such as sodium hydroxide to introduce the hydroxyl group.

Industrial Production Methods

Industrial production of 3-Hydroxy-4-methyl-2-nitrobenzonitrile may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The process typically involves strict control of temperature, pressure, and reagent concentrations to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-4-methyl-2-nitrobenzonitrile undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Alkyl halides in the presence of a base.

Major Products

    Oxidation: 3-Hydroxy-4-methylbenzoic acid.

    Reduction: 3-Amino-4-methyl-2-nitrobenzonitrile.

    Substitution: Various substituted benzonitriles depending on the nucleophile used.

Scientific Research Applications

3-Hydroxy-4-methyl-2-nitrobenzonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential use in drug development due to its unique functional groups.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Hydroxy-4-methyl-2-nitrobenzonitrile involves its interaction with various molecular targets. The hydroxyl and nitro groups can participate in hydrogen bonding and electron transfer reactions, influencing the compound’s reactivity and interactions with biological molecules. The pathways involved may include enzyme inhibition or activation, depending on the specific application.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties of 3-Hydroxy-4-methyl-2-nitrobenzonitrile, we compare it with structurally related benzonitrile derivatives (Table 1). Key differences in substituent positions, functional groups, and physicochemical properties are highlighted.

Table 1: Comparison of 3-Hydroxy-4-methyl-2-nitrobenzonitrile with Analogous Compounds

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Properties/Applications
3-Hydroxy-4-methyl-2-nitrobenzonitrile 2-NO₂, 3-OH, 4-CH₃ C₈H₆N₂O₃ 178.15 Not reported Potential pharmaceutical intermediate; high polarity due to -OH and -NO₂
3-Hydroxy-4-methoxybenzonitrile 3-OH, 4-OCH₃ C₈H₇NO₂ 165.15 Not reported Intermediate in organic synthesis; increased solubility due to -OCH₃
3-Methoxy-4-nitrobenzonitrile 3-OCH₃, 4-NO₂ C₈H₆N₂O₃ 178.15 125–126 High-purity industrial intermediate; irritant

Key Observations:

Substituent Effects on Reactivity and Solubility: The hydroxyl group in 3-Hydroxy-4-methyl-2-nitrobenzonitrile enhances hydrogen bonding, improving solubility in polar solvents compared to its methoxy-substituted analog (3-Hydroxy-4-methoxybenzonitrile). However, the methoxy group (-OCH₃) in the latter increases lipophilicity, favoring organic-phase reactions . The nitro group at position 2 (vs. This positional difference may influence reactivity in downstream synthetic applications .

Thermal Stability :

  • 3-Methoxy-4-nitrobenzonitrile has a documented melting point of 125–126°C , while data for 3-Hydroxy-4-methyl-2-nitrobenzonitrile remains unreported. The nitro group’s position and hydrogen-bonding capacity in the latter may result in higher thermal stability .

Applications: Compounds with nitro and cyano groups are often used as precursors for amines, amides, or heterocycles in drug discovery. For example, 3-Methoxy-4-nitrobenzonitrile is flagged as a high-purity intermediate, suggesting its utility in controlled syntheses . The absence of a methyl group in 3-Hydroxy-4-methoxybenzonitrile may limit its steric hindrance, making it more reactive in nucleophilic aromatic substitution compared to the title compound .

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